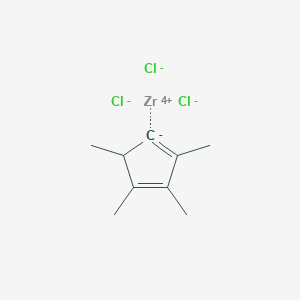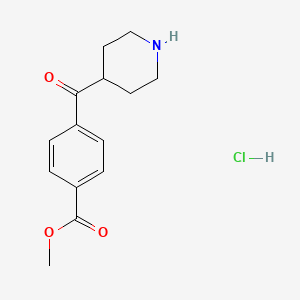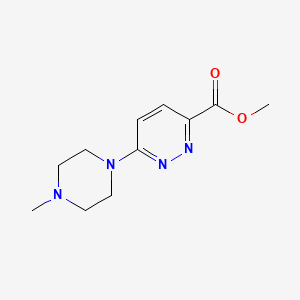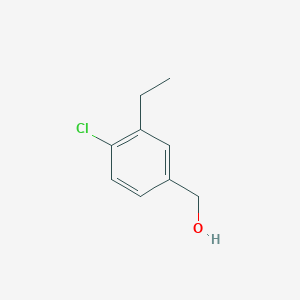![molecular formula C10H12N4O3S B1425717 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide CAS No. 1423033-49-1](/img/structure/B1425717.png)
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide
Overview
Description
“4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide” and similar compounds is established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide” and similar compounds are complex and involve multiple steps . The exact reactions would depend on the specific synthesis process used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide” and similar compounds can be determined using various techniques. For example, the IR absorption spectra can provide information about the presence of certain functional groups . The 1 H-NMR spectrum can provide information about the hydrogen atoms in the molecule .
Scientific Research Applications
Synthesis and Structural Analysis
Sulfonamide compounds have been synthesized and characterized for their structural properties through various spectroscopic and crystallographic techniques. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized, and its structure was analyzed using Density Functional Theory (DFT), revealing insights into molecular geometry and vibrational frequencies, contributing to our understanding of sulfonamide compounds' stability and charge transfer mechanisms (Sarojini et al., 2012).
Chemical Modifications and Biological Activities
The preparation of piperazine derivatives as 5-HT7 receptor antagonists showcases the chemical versatility of benzene sulfonamides, where modifications lead to compounds with specific receptor activities. This example highlights the potential of sulfonamide derivatives in developing targeted therapies (Yoon et al., 2008).
Advanced Material Synthesis
The synthesis of complex sulfonamide derivatives, such as 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, demonstrates the role of sulfonamides in creating new materials with potential applications in various fields, from pharmaceuticals to advanced materials science (Hayun et al., 2012).
Photochemical and Photophysical Properties
Investigations into the photochemical and photophysical properties of sulfonamide derivatives, such as the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, underline the importance of these compounds in developing photosensitizers for applications like photodynamic therapy, offering a promising approach for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antitubercular Activities
The synthesis and evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles for their antibacterial activity highlight the potential of sulfonamide derivatives in combating bacterial infections, demonstrating significant efficacy against various bacterial strains. Such studies pave the way for developing new antibiotics to address the growing concern of antibiotic resistance (Yadav & Kaushik, 2022).
Safety and Hazards
The safety and hazards associated with “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide” and similar compounds would depend on various factors, including the specific compound, its concentration, and the context in which it is used. It’s important to note that these compounds were evaluated on MRC-5 as a normal cell line and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Future Directions
The future directions for research on “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide” and similar compounds could include further studies to understand their mechanism of action, improve their pharmacokinetics, pharmacological, and toxicological properties, and evaluate their potential as therapeutic agents .
properties
IUPAC Name |
4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBAORDBRKCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)


![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)


![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)



![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
